methyl (5E)-5-(4-methoxybenzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxyphenyl and methylphenyl groups
Preparation Methods
The synthesis of METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Scientific Research Applications
METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
4-Methoxyphenyl methyl(4-methylphenyl)carbamate: Similar in structure but differs in functional groups.
N-(4-METHOXYBENZYLIDENE)-P-TOLUIDINE:
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-14-5-9-17(10-6-14)23-15(2)20(22(25)27-4)21(24)19(23)13-16-7-11-18(26-3)12-8-16/h5-13H,1-4H3/b19-13+ |
InChI Key |
DPHSNPIMGZYNCY-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=CC=C(C=C3)OC)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C2=CC3=CC=C(C=C3)OC)C(=O)OC)C |
Origin of Product |
United States |
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